molecular formula C12H4Cl4O2 B1593392 1,2,6,8-Tetrachlorodibenzo-P-dioxin CAS No. 67323-56-2

1,2,6,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1593392
CAS RN: 67323-56-2
M. Wt: 322 g/mol
InChI Key: YYUFYZDSYHKVDP-UHFFFAOYSA-N
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Description

1,2,6,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Synthesis Analysis

Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Molecular Structure Analysis

The molecular formula of 1,2,6,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,6,8-Tetrachlorodibenzo-P-dioxin is 322.0 g/mol . It has a XLogP3 value of 6.4, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors .

Scientific Research Applications

Cancer, Heart Disease, and Diabetes Studies

Researchers have investigated the effects of tetrachlorodibenzo-p-dioxin, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), on health conditions like cancer, heart disease, and diabetes. A cohort study involving chemical workers exposed to TCDD revealed a significant increase in all cancers combined and lung cancer, with a positive linear trend in standardized mortality ratios (SMRs) correlating with higher exposure levels (Steenland et al., 1999).

Environmental Contamination Monitoring

Studies have focused on the measurement of TCDD levels in environmental samples, such as adipose tissue, to assess exposure and its implications. These measurements provide important data for evaluating the potential health effects of TCDD (Patterson et al., 1986).

Molecular and Cellular Biology Insights

Research has also delved into the molecular mechanisms of TCDD, examining its impact on gene expression and chromatin structure. One study showed that TCDD induces changes in CYP1A1 chromatin structure in a receptor-dependent manner, enhancing its accessibility to transcription factors (Durrin & Whitlock, 1989).

Carcinogenicity and Mechanistic Studies

Further investigations have revisited the carcinogenic potential of TCDD, with new evidence supporting its classification as a group 1 carcinogen. This research includes epidemiologic evidence and data on how the aryl hydrocarbon receptor (AhR) mediates TCDD's carcinogenic response (Steenland et al., 2004).

Genotoxic and Mutagenic Effects

The mutagenic and genotoxic effects of TCDD have been a subject of review, highlighting its environmental stability and severe adverse health effects. Such studies provide comprehensive insights into the potential hazards of TCDD to human health (Giri, 1986).

Reproductive and Developmental Toxicity in Fish

TCDD's impact on the environment extends to aquatic life, with studies documenting its developmental and reproductive toxicity in fish. This research is crucial for understanding the ecotoxicological relevance and human health risks of dioxin-like AHR agonists (King-Heiden et al., 2012).

Future Directions

There is increasingly more experimental and epidemiological evidence for potentially adverse outcomes of dioxin exposure, although the current health advisories fail to emphasize the role of future fathers for the health of their offspring . The congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .

properties

IUPAC Name

1,2,6,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)18-12-8(17-11)2-1-6(14)10(12)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUFYZDSYHKVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073604
Record name 1,2,6,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6,8-Tetrachlorodibenzo-P-dioxin

CAS RN

67323-56-2
Record name 1,2,6,8-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EU6HBA81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JW Owens, SM Swanson… - … and Chemistry: An …, 1994 - Wiley Online Library
Abiotic and biotic environmental compartments in a northern Canadian river system have been analyzed for poly chlorinated dibenzo p‐dioxins (PCDDs), polychlonnated dibenzofurans …
Number of citations: 56 setac.onlinelibrary.wiley.com
JY Ryu, JA Mulholland - Chemosphere, 2005 - Elsevier
Heterogeneous formation of chlorinated dibenzo-p-dioxins (CDDs) and dibenzofurans (CDFs) on CuCl 2 from three phenols without ortho chlorine and one phenol with two ortho …
Number of citations: 42 www.sciencedirect.com
AS Thornton - 2001 - library-archives.canada.ca
Human exposure to environmental toxins such as dioxins and polychlorinated biophenyls in combination with naturally occurring carcinogens presents a unique problem to toxicology …
Number of citations: 0 library-archives.canada.ca
K Sei, Q Wang, M Tokumura, Y Miyake, T Amagai - Chemosphere, 2021 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives (XPAHs) are ubiquitous in various environmental media. Analytical problems, however, make it difficult to …
Number of citations: 20 www.sciencedirect.com
AJ Bergmann - 2017 - ir.library.oregonstate.edu
Assessing the risk from exposure to a chemical mixture in the environment can seem prohibitively challenging. Most components of the mixture are not readily identifiable, chemicals …
Number of citations: 0 ir.library.oregonstate.edu

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